2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

FLT3 ITD mutant kinase inhibition

2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1448045-83-7; molecular formula C14H14FNO2S; MW 279.33) is a synthetic benzamide derivative containing a 2-fluorophenyl group, a methoxy-substituted ethyl linker, and a thiophen-3-yl moiety. The compound is classified under MeSH as a FLT3 (FMS-like tyrosine kinase protein inhibitor (MeSH Unique ID: C572332) and is designated by the supplementary concept name SC‐203048.

Molecular Formula C14H14FNO2S
Molecular Weight 279.33
CAS No. 1448045-83-7
Cat. No. B2786476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
CAS1448045-83-7
Molecular FormulaC14H14FNO2S
Molecular Weight279.33
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2
InChIInChI=1S/C14H14FNO2S/c1-18-13(10-6-7-19-9-10)8-16-14(17)11-4-2-3-5-12(11)15/h2-7,9,13H,8H2,1H3,(H,16,17)
InChIKeyLRXBOEKYXUAOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide (SC-203048): FLT3-Selective Inhibitor for AML Research – Technical Baseline for Sourcing Decisions


2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 1448045-83-7; molecular formula C14H14FNO2S; MW 279.33) is a synthetic benzamide derivative containing a 2-fluorophenyl group, a methoxy-substituted ethyl linker, and a thiophen-3-yl moiety . The compound is classified under MeSH as a FLT3 (FMS-like tyrosine kinase 3) protein inhibitor (MeSH Unique ID: C572332) and is designated by the supplementary concept name SC‐203048 [1]. Its primary reported mechanism is ATP-competitive inhibition of the FLT3 receptor tyrosine kinase, with particular potency against the FLT3 internal tandem duplication (ITD) mutant commonly found in acute myeloid leukemia (AML) [2][3]. The compound has been employed in in vivo AML xenograft studies both as a single agent and in combination with NF-κB pathway inhibitors, establishing its utility as a tool compound for FLT3-dependent disease models [4].

Why Generic Substitution Fails: FLT3 Inhibitor Chemical Space Limitations for 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide


FLT3 kinase inhibitors are not interchangeable despite nominally targeting the same ATP-binding pocket. Conformational selectivity between the inactive (DFG-out) and active (DFG-in) kinase states, differential potency against FLT3-ITD versus wild-type FLT3, and variable off-target profiles across the type III receptor tyrosine kinase family (KIT, PDGFR, VEGFR, FGFR) generate distinct pharmacological fingerprints for each chemotype [1]. The 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide scaffold occupies a unique position within benzamide-based FLT3 inhibitors, characterized by a 2-fluoro substituent on the phenyl ring and a thiophen-3-yl group connected via a methoxy-ethyl linker. These structural features dictate both the binding mode to the FLT3 hinge region and the conformational preference for the ITD-mutant active state, as reflected in the single-digit nanomolar IC50 against FLT3-ITD in biochemical assays [2]. Substituting another FLT3 inhibitor—even one with a similar benzamide core—without verifying ITD-mutant selectivity, ATP-competitive kinetics, and in vivo dosing parameters risks invalidating experimental outcomes. The quantitative evidence below demonstrates where this compound diverges measurably from closely related analogs.

Quantitative Differentiation Evidence: 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide vs. FLT3 Inhibitor Comparators


FLT3-ITD Mutant Biochemical Potency: ~4 nM IC50 vs. TCS 359 at 42 nM (~10-Fold Differential)

In cell-free biochemical assays, 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide inhibits recombinant human FLT3-ITD mutant with an IC50 of 3.80–4.00 nM [1][2]. By comparison, the commercially available FLT3 reference inhibitor TCS 359 (CAS 301305-73-7) exhibits an IC50 of 42 nM against FLT3 under comparable biochemical conditions . This represents an approximately 10-fold greater biochemical potency for the target compound against the clinically relevant ITD-mutant isoform. The assay used for the target compound employed human FLT3-ITD mutant preincubated with enzyme for 20 minutes followed by [gamma-33P]ATP addition and measurement after 120 minutes by filter binding [2].

FLT3 ITD mutant kinase inhibition AML biochemical assay

In Vivo AML Xenograft Efficacy: Single-Agent Tumor Growth Inhibition at 10 μg/kg Dosing in THP-1 Model

In athymic BALB/c nude mice bearing human THP-1 AML xenograft tumors, 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide (administered as SC-203048 at 10 μg/kg, 7 doses every 2nd day) produced measurable tumor growth inhibition as a single agent [1][2]. The same study demonstrated that combination with the NF-κB inhibitor parthenolide (PTL) resulted in strongly enhanced tumor growth suppression beyond either agent alone, accompanied by decreased expression of FLT3, p65, cyclin D1, and Bcl-2, with increased nuclear SMRT expression [3]. This in vivo efficacy was achieved at a relatively low mass dose (10 μg/kg) compared to typical FLT3 inhibitor doses in preclinical AML models, where reference compounds such as quizartinib (AC220) are frequently dosed at 1–10 mg/kg orally [4].

AML xenograft in vivo efficacy THP-1 tumor growth inhibition

Structural Differentiation: 2-Fluoro-Benzamide Scaffold vs. 3-Carboxamide-Thiophene-Based FLT3 Inhibitors

The chemical structure of 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide features a 2-fluorobenzamide core connected via an N-(2-methoxyethyl) linker to a thiophen-3-yl group, giving it the molecular formula C14H14FNO2S (MW 279.33) . This differs fundamentally from the 3-carboxamide-thiophene scaffold of TCS 359 (C18H20N2O4S, MW 360.43), which employs a 3,4-dimethoxybenzamide moiety attached to a tetrahydrobenzothiophene-3-carboxamide core . The target compound's 2-fluoro substituent on the phenyl ring is positioned ortho to the amide carbonyl, which can influence the dihedral angle between the phenyl ring and the amide plane, potentially affecting hinge-region hydrogen bonding geometry with the FLT3 kinase domain [1]. The thiophen-3-yl (rather than thiophen-2-yl) attachment and methoxy-ethyl linker further distinguish this compound from other benzamide-based FLT3 inhibitors that employ direct thiophene-carboxamide or thiophene-urea linkages. These structural distinctions are consistent with the observed nanomolar potency against FLT3-ITD [2].

structure-activity relationship chemotype benzamide thiophene selectivity

Combination Therapy Synergy: Enhanced Tumor Suppression with NF-κB Inhibitor Parthenolide

In the THP-1 AML xenograft model, SC-203048 in combination with the NF-κB selective inhibitor parthenolide (PTL) produced a synergistic antitumor effect, with tumor growth more strongly inhibited in the combination group compared to either single-agent group [1]. Molecular analysis revealed that the combination significantly decreased protein expression of FLT3, p65 (NF-κB subunit), cyclin D1, and Bcl-2, while increasing the expression of nuclear SMRT (silencing mediator for retinoic acid and thyroid hormone receptors), a transcriptional corepressor [2]. This dual-targeting approach (FLT3 kinase inhibition plus NF-κB pathway suppression) relies on the specific pharmacological properties of SC-203048, which are not guaranteed for other FLT3 inhibitors that may have different effects on downstream signaling nodes or different compatibility with NF-κB pathway modulators. Notably, clinical FLT3 inhibitors such as midostaurin and gilteritinib have distinct polypharmacology profiles that could confound the interpretation of FLT3/NF-κB co-targeting experiments [3].

drug combination synergy NF-kappaB parthenolide AML

Recommended Application Scenarios for 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide Based on Quantitative Evidence


FLT3-ITD Mutant Biochemical Screening and Kinase Selectivity Profiling Studies

The single-digit nanomolar IC50 (3.80–4.00 nM) against FLT3-ITD mutant in biochemical assays [1] makes this compound suitable as a high-potency FLT3-ITD reference inhibitor for in vitro kinase selectivity panel screening. Researchers comparing the selectivity fingerprint of novel FLT3 inhibitors can use this compound as an ITD-preferring comparator, particularly when assessing differential activity between FLT3-ITD and wild-type FLT3 or other type III receptor tyrosine kinases. The 2-fluoro substitution and methoxy-ethyl-thiophene linkage distinguish its pharmacophore from 3-carboxamide-thiophene inhibitors (e.g., TCS 359), enabling structure-selectivity relationship analyses.

In Vivo AML Xenograft Studies Requiring Low-Dose FLT3 Inhibition

The compound has demonstrated in vivo antitumor activity in THP-1 AML xenografts at a dose of 10 μg/kg (i.p., every 2nd day) [2]. This low mass dose reduces compound consumption for chronic in vivo studies, potentially lowering per-experiment costs and minimizing vehicle-related toxicity. Researchers conducting AML xenograft experiments where FLT3 is a validated driver should consider this compound when the experimental design requires sustained target engagement at low administered doses. Note that route-of-administration (i.p.) and bioavailability differences relative to oral FLT3 inhibitors must be factored into study design.

FLT3/NF-κB Co-Targeting Combination Therapy Research

The validated synergy between SC-203048 and parthenolide (NF-κB inhibitor) in the THP-1 AML xenograft model [3] makes this compound the FLT3 inhibitor of choice for experimental designs investigating dual FLT3/NF-κB pathway blockade. The molecular mechanistic data—showing decreased FLT3, p65, cyclin D1, and Bcl-2, with increased SMRT in the combination group—provide a quantitative and qualitative endpoint framework for reproducing or extending this combination strategy to other AML cell lines, patient-derived xenograft (PDX) models, or additional NF-κB pathway modulators.

Medicinal Chemistry Benchmarking and FLT3 Inhibitor Scaffold-Hopping Programs

The compound's relatively low molecular weight (279.33 Da) , 2-fluorobenzamide core, and thiophen-3-yl moiety provide a structurally compact starting point for ligand-based drug design and scaffold-hopping exercises. Medicinal chemistry teams developing next-generation FLT3 inhibitors can use this compound as a benchmark for evaluating whether new scaffolds maintain or improve upon the FLT3-ITD potency (IC50 ~4 nM) while modulating physicochemical properties such as lipophilicity and solubility. Its structural divergence from the larger TCS 359 scaffold (MW 360.43) may offer advantages in ligand efficiency metrics.

Quote Request

Request a Quote for 2-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.